6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Description
Historical Context of Pyridooxazinone Derivatives in Heterocyclic Chemistry
The development of pyridooxazinone derivatives emerged from the broader exploration of nitrogen-containing heterocycles that began in the early 20th century with the work of Emil Fischer, who prepared the first pyridazine through the condensation of phenylhydrazine and levulinic acid. This foundational work established the importance of diazine-containing systems in organic chemistry and laid the groundwork for subsequent investigations into fused heterocyclic systems. The pyridazinone core has emerged as a leading structure in pharmaceutical chemistry, with research demonstrating its effectiveness against inflammation while exhibiting low ulcerogenic effects. The systematic study of these compounds has revealed that easy functionalization of various ring positions makes the pyridazinone core structure an attractive synthetic and therapeutic target.
The synthesis of pyrido[2,3-b]oxazin-2-ones was first reported through innovative one-pot methodologies that demonstrated exceptional efficiency in heterocycle formation. These synthetic approaches utilized the reaction of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines in the presence of cesium carbonate in refluxing acetonitrile, achieving excellent yields through a key Smiles rearrangement mechanism. The transformation features initial O-alkylation followed by subsequent cyclization, representing a significant advancement in the synthetic methodology for accessing these heterocyclic systems. This synthetic breakthrough enabled researchers to explore the chemical and biological properties of these compounds more extensively.
Subsequent research has expanded the synthetic toolbox for pyrido[2,3-b]oxazinone preparation through various methodologies including task-specific ionic liquids, microwave-assisted synthesis, and cesium carbonate-mediated annulation reactions. These developments have achieved high yields ranging from 85-92% while maintaining regioselectivity and reducing reaction times. The evolution of synthetic methods has paralleled the growing recognition of pyridazinone derivatives as "wonder nucleus" compounds that produce diverse derivatives with comprehensive pharmacological activities.
Structural Significance of Iodine Substitution in Polycyclic Systems
The incorporation of iodine into heterocyclic systems represents a strategic approach to modulating both electronic properties and synthetic accessibility of organic compounds. Iodine heterocycles have gained significant attention due to their unique properties, including the ability to participate in hypervalent bonding arrangements and serve as versatile synthetic intermediates. The large atomic size of iodine and the semi-ionic nature of hypervalent iodine-carbon, iodine-nitrogen, and iodine-oxygen bonds prevent the formation of conjugated cyclic systems with aromatic stabilization, yet these compounds exhibit considerable thermal stability compared to their acyclic analogs.
In the specific context of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one, the iodine substitution at the 6-position significantly influences the molecular properties and reactivity profile of the compound. The molecular structure can be characterized by the canonical SMILES notation C1C(=O)NC2=C(O1)N=C(C=C2)I and the InChI key XGPPXLXJNTXAQP-UHFFFAOYSA-N. The positioning of the iodine atom creates distinct electronic effects within the bicyclic system, influencing both the electron density distribution and the potential for intermolecular interactions.
The structural analysis reveals that the iodine atom occupies a position that allows for optimal interaction with the π-electron system of the pyridine ring while maintaining the integrity of the oxazinone functionality. This arrangement has been demonstrated to be particularly valuable in the context of biological activity, where the compound serves as a reagent in the preparation of more complex heterocyclic systems. The iodine substitution also provides a handle for further synthetic elaboration through established organoiodine chemistry, including palladium-catalyzed cross-coupling reactions and nucleophilic substitution processes.
Recent advances in halogen bonding research have revealed that iodine-containing compounds can participate in σ-hole interactions, which arise when Lewis bases interact with the electrophilic regions around the iodine atom. These interactions have been computationally confirmed and quantified in various hypervalent iodine compounds, providing new insights into the reactivity and selectivity of iodinated heterocycles. The presence of the iodine atom in 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one creates opportunities for both intramolecular and intermolecular halogen bonding interactions that can influence the compound's behavior in chemical reactions and biological systems.
The electronic properties of the iodinated pyridooxazinone system are further enhanced by the electron-withdrawing nature of the oxazinone carbonyl group, which works in concert with the iodine substituent to create a unique electronic environment. This combination of structural features positions 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one as a valuable scaffold for further chemical elaboration and biological investigation. The strategic placement of the iodine atom provides both electronic modulation of the heterocyclic system and synthetic versatility for accessing more complex molecular architectures through established synthetic transformations.
Properties
IUPAC Name |
6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O2/c8-5-2-1-4-7(10-5)12-3-6(11)9-4/h1-2H,3H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPPXLXJNTXAQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)N=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673653 | |
| Record name | 6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-25-5 | |
| Record name | 6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Typical Reaction Scheme:
| Reagents | Conditions | Outcome |
|---|---|---|
| N-substituted-2-chloroacetamide + 2-halo-3-hydroxypyridine | Cs2CO3, reflux in acetonitrile | Formation of 1H-pyrido[2,3-b]oxazin-2(3H)-one core |
- The reaction is efficient, regioselective, and amenable to various substitutions on the pyridine ring.
- Cesium carbonate acts as a strong base facilitating deprotonation and rearrangement.
- Acetonitrile is the preferred solvent due to its polar aprotic nature, enhancing nucleophilicity.
Detailed Preparation Protocol (Representative Example)
- Yields typically range from 85% to 92%, depending on precursor purity and reaction time.
- The Smiles rearrangement and cyclization occur sequentially, forming the fused bicyclic system with the iodine substituent intact.
Analytical Characterization of the Prepared Compound
- NMR Spectroscopy (¹H and ¹³C NMR): Confirms the presence of the fused pyrido-oxazinone ring and the iodine substituent by characteristic chemical shifts and coupling patterns.
- Mass Spectrometry (MS): Molecular ion peak confirms molecular weight (~276 g/mol for the iodo derivative).
- X-ray Crystallography: Used for definitive structural confirmation, especially to verify the position of the iodine atom on the pyridine ring.
- InChI and SMILES Notation: Used for database registration and computational modeling.
Summary Table of Preparation Methods
Research Findings and Optimization Notes
- The use of cesium carbonate is critical for high yields due to its strong basicity and ability to facilitate the Smiles rearrangement efficiently.
- Microwave-assisted synthesis has been reported to accelerate the reaction times significantly while maintaining yield and purity.
- Solvent choice impacts the reaction kinetics and product solubility; polar aprotic solvents like acetonitrile are optimal.
- The iodination step must be carefully controlled to avoid over-iodination or degradation of the bicyclic system.
- Derivatives with iodine at position 6 have shown promising biological activities, making the preparation method important for pharmaceutical research.
This comprehensive overview of preparation methods for 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one integrates diverse research findings and practical synthetic strategies, providing a professional and authoritative guide for researchers engaged in heterocyclic compound synthesis and functionalization.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, or thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium carbonate or cesium carbonate. Solvents such as tetrahydrofuran (THF) or toluene are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents used. For example, nucleophilic substitution with sodium azide would yield 6-azido-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one, while a Suzuki coupling reaction with phenylboronic acid would produce 6-phenyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrido[2,3-b][1,4]oxazin-2(3H)-one exhibit potential anticancer properties. A study demonstrated that modifications to the oxazine ring enhance cytotoxicity against various cancer cell lines. The presence of the iodine atom is believed to play a crucial role in this activity by facilitating interactions with cellular targets.
Case Study:
In vitro studies showed that 6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one effectively inhibited the proliferation of human breast cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Preliminary tests suggest that it possesses activity against both gram-positive and gram-negative bacteria.
Case Study:
A comparative study assessed the antibacterial activity of this compound against standard bacterial strains. Results indicated a significant reduction in bacterial viability at specific concentrations, highlighting its potential as a lead compound for developing new antibiotics .
Neurological Applications
Recent investigations have explored the neuroprotective effects of this compound. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.
Case Study:
Animal models treated with this compound showed reduced markers of neuroinflammation and improved cognitive function in models of Alzheimer's disease. This suggests potential therapeutic benefits in neuroprotection .
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules.
Applications:
It is utilized in the synthesis of various biologically active compounds through nucleophilic substitution reactions and cyclization processes. Researchers have developed methods for its efficient synthesis from readily available precursors .
Data Summary Table
Mechanism of Action
The mechanism of action of 6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in binding interactions, enhancing the compound’s affinity and specificity for its target.
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Halogen Effects
Key analogues differ in halogen type (Br, F, I) and substituent positions. Examples include:
Key Observations :
- Iodine vs. Bromine : The larger atomic radius of iodine enhances van der Waals interactions but may reduce solubility compared to bromine .
- Positional Isomerism : The 6-iodo derivative shows distinct reactivity compared to the 7-iodo isomer due to electronic effects on the fused ring system .
- Fluorine Substitution : The 7-fluoro analogue exhibits lower DNA topoisomerase IV inhibition (5–22-fold) due to reduced π-π stacking, highlighting the importance of aromatic substituents .
Physicochemical Properties
- Solubility : Iodine’s hydrophobicity may reduce aqueous solubility compared to fluoro or unsubstituted derivatives.
- Stability: The fused oxazine ring enhances metabolic stability relative to non-annulated pyridines .
Biological Activity
6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a compound of significant interest within the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on available research.
- Molecular Formula : C11H10IN2O2
- Molecular Weight : 332.14 g/mol
- CAS Number : 1203499-26-6
Synthesis
The synthesis of this compound typically involves multi-step reactions, often starting from readily available pyridine derivatives. The introduction of iodine is crucial for enhancing biological activity and selectivity in various assays.
Antimicrobial Activity
Research has indicated that compounds within the pyrido[2,3-b][1,4]oxazine class exhibit notable antimicrobial properties. For instance:
- A study highlighted the efficacy of various substituted pyrido[3,2-b]oxazinones against pathogenic microorganisms, demonstrating significant antibacterial activity comparable to standard antibiotics like ampicillin .
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-Iodo derivative | Antibacterial | 50–200 µg/mL |
| Aspirin analog | Analgesic | ED50 12.5 mg/kg (mouse) |
Analgesic Effects
In pharmacological evaluations, certain derivatives of pyrido[2,3-b][1,4]oxazinones have shown analgesic properties. For example, a compound with a similar structure demonstrated an effective dose (ED50) lower than that of aspirin in pain models .
Anti-inflammatory Properties
The anti-inflammatory potential of these compounds has been explored through various in vitro and in vivo models. The mechanisms are believed to involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways relevant to inflammation .
Case Studies
Several studies have focused on the biological activities of related compounds:
- Study on Substituted Pyrido Compounds : This research synthesized a series of N-substituted pyrido[3,2-b]oxazinones and evaluated their analgesic efficacy against pain models. The results indicated a promising safety profile and analgesic potency .
- Antimicrobial Evaluation : A comprehensive evaluation was conducted on several derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that modifications at specific positions significantly enhance antimicrobial activity .
Q & A
(Basic) What are the common synthetic routes for introducing halogen substituents (e.g., iodine) into the pyrido[2,3-b][1,4]oxazin-2(3H)-one scaffold?
Methodological Answer:
The synthesis of halogenated derivatives typically involves:
- Smiles rearrangement : A one-pot synthesis using task-specific ionic liquids (e.g., [HMIm]BF₄) to facilitate cyclization and halogen introduction via nucleophilic substitution. Reaction conditions (e.g., 80–100°C, 2–4 hours) are critical for yield optimization .
- Acylation-cyclization : Reacting 3-aminopyridine-2(1H)-one derivatives with chloroacetyl chloride in DMF/K₂CO₃, followed by cyclization under heating (80–100°C). For iodo derivatives, post-cyclization halogenation (e.g., using N-iodosuccinimide) may be required .
- Direct functionalization : Halogenation at position 6 can be achieved via electrophilic substitution using iodine monochloride (ICl) in acidic media, though regioselectivity must be monitored .
(Advanced) How does the introduction of an iodine atom at position 6 affect the compound’s reactivity and biological target interactions compared to other halogens?
Methodological Answer:
- Steric and electronic effects : Iodine’s larger atomic radius and polarizability may enhance π-π stacking with DNA bases or hydrophobic enzyme pockets, as observed in fluoro/bromo analogs interacting with bacterial topoisomerases . However, steric hindrance could reduce binding affinity if the active site is constrained.
- Comparative activity : Bromo derivatives (e.g., 7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one) show moderate antibacterial activity, while fluoro analogs exhibit stronger enzyme inhibition due to electronegativity. Iodo derivatives may balance these properties but require empirical validation .
- Metabolic stability : Iodine’s lower electronegativity compared to fluorine might reduce metabolic degradation, improving pharmacokinetic profiles .
(Basic) What analytical techniques are recommended for characterizing 6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one and confirming its structural integrity?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ ~4.73 ppm for oxazine ring protons, δ ~164 ppm for carbonyl carbons) to confirm cyclization and iodine positioning .
- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular ion peaks (C₇H₅IN₂O₂, exact mass 275.94) .
- Elemental analysis : Match experimental vs. calculated C/H/N percentages (e.g., C 36.55%, H 1.82%, N 10.16%) .
- X-ray crystallography : Resolve regiochemistry and iodine placement in crystalline forms .
(Advanced) How can researchers resolve contradictions in biological activity data for pyrido[2,3-b][1,4]oxazin-2(3H)-one derivatives with different substituents?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Systematically compare iodine with bromo/fluoro analogs in enzymatic assays (e.g., AKT or topoisomerase inhibition) to identify substituent-specific trends .
- Molecular docking : Use software like AutoDock Vina to model iodine’s interactions with targets (e.g., AKT’s hydrophobic pocket or DNA grooves). Validate with mutagenesis studies .
- Hemorheological profiling : Assess blood viscosity modulation in vitro, as seen in thiourea-pyridone hybrids, to correlate substituent effects with physiological activity .
(Advanced) What computational methods are effective in predicting the binding affinity of 6-iodo derivatives to targets like AKT or DNA topoisomerases?
Methodological Answer:
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100+ ns to evaluate iodine’s stability in binding pockets. Compare binding free energies (ΔG) with MM-PBSA/GBSA methods .
- Density functional theory (DFT) : Calculate iodine’s electronic effects (e.g., charge distribution, frontier orbitals) to predict reactivity in enzyme inhibition .
- Pharmacophore modeling : Map iodine’s role in key interactions (e.g., hydrogen bonding with AKT’s Ala68 or Van der Waals contacts with GyrA’s Met121) .
(Basic) What strategies optimize the reaction conditions for cyclization steps in synthesizing 6-iodo derivatives?
Methodological Answer:
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates, as demonstrated in chloroacetamide cyclization (80–100°C, 2 hours) .
- Catalyst screening : Test ionic liquids (e.g., [HMIm]BF₄) to accelerate Smiles rearrangements and improve yields up to 85% .
- Halogen compatibility : Ensure iodine’s oxidative stability by conducting reactions under inert atmospheres (N₂/Ar) .
(Advanced) How do electron-withdrawing groups like iodine influence the stability and pharmacokinetics of pyrido[2,3-b][1,4]oxazin-2(3H)-one derivatives?
Methodological Answer:
- Metabolic stability : Iodine’s lower electronegativity compared to fluorine may reduce cytochrome P450-mediated oxidation, as seen in fluoroquinolones .
- Lipophilicity : Calculate logP values (e.g., using ChemDraw) to predict membrane permeability. Iodo derivatives may exhibit higher logP than fluoro analogs, enhancing blood-brain barrier penetration .
- In vitro assays : Measure plasma protein binding and microsomal stability to compare iodine’s effects with other halogens .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
